2-{[4-(Aminomethyl)phenyl]formamido}acetamide
Description
Properties
IUPAC Name |
4-(aminomethyl)-N-(2-amino-2-oxoethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-5-7-1-3-8(4-2-7)10(15)13-6-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVHDIFTWGMVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Aminomethyl)phenyl]formamido}acetamide typically involves the reaction of 4-(aminomethyl)benzoic acid with formamide and acetic anhydride under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Aminomethyl)phenyl]formamido}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential , particularly in cancer treatment. Research indicates that it modulates protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis. This modulation can potentially lead to the development of new cancer therapies targeting specific pathways involved in tumor growth and survival.
Case Studies:
- Protein Kinase Inhibition : Studies have demonstrated that 2-{[4-(Aminomethyl)phenyl]formamido}acetamide interacts with various protein kinases, influencing their activity. Techniques like molecular docking have been utilized to predict binding affinities and elucidate mechanisms of action.
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also exhibit such properties. Further investigations are needed to confirm this potential and explore its applications in treating infections.
Biochemical Applications
In biochemistry, the compound serves as a versatile small molecule for various applications:
- Organic Buffering Agent : It is used as an organic buffer in biological experiments, aiding in maintaining pH stability during reactions involving biomolecules .
- Molecular Probes : The compound's unique structure allows it to act as a molecular probe for studying protein interactions and cellular signaling pathways.
Structural Comparisons and Related Compounds
To understand the distinctiveness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparative table highlighting key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains both formamido and acetamide functionalities | Potentially broad biological activity |
| N-(4-Aminobenzyl)acetamide | Aminobenzyl without formamido | Simpler structure, different activity profile |
| 4-Amino-N-(2-hydroxyethyl)benzamide | Hydroxyl substitution | Enhanced solubility |
| N-(4-Aminobenzoyl)glycine | Basic amino acid structure | Provides insights into amino acid interactions |
This table illustrates how the unique combination of functional groups in this compound may lead to distinct biological activities compared to related compounds.
Mechanism of Action
The mechanism of action of 2-{[4-(Aminomethyl)phenyl]formamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-{[4-(Aminomethyl)phenyl]formamido}acetamide with structurally related acetamide derivatives:
Key Observations:
- Aminomethyl vs. Halogen Substituents: The aminomethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide). This may improve solubility and target binding in biological systems .
- Formamido vs. Simple Acetamido Linkers : The formamido group (NHCO) in the target compound introduces rigidity and stronger intermolecular interactions compared to N-phenylacetamides, as seen in crystal structures of related compounds .
- Biological Activity: Sulfanyl- and methoxy-substituted acetamides (e.g., ) exhibit confirmed antimicrobial activity, suggesting the target compound’s aminomethyl group could similarly enhance bioactivity .
Crystallography and Molecular Interactions
- Hydrogen Bonding: The target compound’s aminomethyl and formamido groups likely form intramolecular N–H···O bonds, similar to N-(4-methoxyphenyl)acetamide (), which stabilizes crystal packing .
- Crystal Data: Acetamide derivatives with sulfonamide or phenolic groups (e.g., ) exhibit triclinic or monoclinic systems, suggesting the target compound may adopt analogous packing motifs .
Biological Activity
The compound 2-{[4-(Aminomethyl)phenyl]formamido}acetamide , also known by its chemical name, is an acetamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of an acetamide functional group linked to a phenyl ring with an aminomethyl substituent. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with acetamide and formamide functionalities often exhibit a range of biological activities, including:
- Antitumor Activity : Many derivatives have shown potential against various human tumor cell lines.
- Antimicrobial Activity : Some studies indicate effectiveness against gram-positive and gram-negative bacteria.
- Anticoagulant Properties : Certain derivatives have been evaluated for their ability to inhibit thrombus formation.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(aminomethyl)aniline with formic acid and acetic anhydride. The following general reaction scheme illustrates this process:
- Formation of the Amide : Reacting 4-(aminomethyl)aniline with formic acid leads to the formation of the corresponding formamide.
- Acetylation : The resulting formamide is then acetylated using acetic anhydride to yield this compound.
Antitumor Activity
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study evaluated a series of N-substituted acetamides and found that certain derivatives demonstrated potent antitumor activity against approximately 60 human tumor cell lines derived from nine neoplastic diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against several bacterial strains. The results indicated that compounds with free amino groups exhibited higher activity against Staphylococcus and Streptococcus species while showing moderate effects against Escherichia coli and Pseudomonas aeruginosa .
Anticoagulant Properties
Molecular docking studies have suggested that acetamide derivatives can interact favorably with targets involved in blood coagulation pathways, such as factor Xa. Compounds were shown to enhance clotting time significantly compared to standard anticoagulants like heparin .
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Antitumor Activity | Antimicrobial Activity | Clotting Time (s) |
|---|---|---|---|
| Compound A | High | Moderate (Gram+) | 130 |
| Compound B | Moderate | High (Gram+) | 150 |
| Compound C | Low | Low | 110 |
Note: Clotting time measured in comparison to heparin (110 s).
Case Study: Antitumor Activity Evaluation
In a study conducted at the National Cancer Institute, several derivatives were screened for their antitumor activity. Among them, two compounds exhibited considerable cytotoxicity against selected cancer cell lines, indicating their potential as chemotherapeutic agents .
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for preparing 2-{[4-(Aminomethyl)phenyl]formamido}acetamide?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting 4-(aminomethyl)benzamide derivatives with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile. Reaction progress is monitored via TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure . Key parameters include temperature control (room temperature to 60°C), stoichiometric ratios, and solvent selection to optimize yield (typically 60–80%) .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodology:
- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon environments to verify the presence of formamido and acetamide groups. For example, the formyl proton typically appears at δ 8.1–8.3 ppm in ¹H NMR .
- Infrared Spectroscopy (FTIR): Confirm amide bonds via characteristic N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .
- Mass Spectrometry (MS): Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to the molecular formula) .
- X-ray Crystallography: Resolve crystal structure for absolute configuration confirmation .
Advanced: How can reaction mechanisms for sulfanyl or formamido group substitutions be elucidated?
Experimental Design:
- Kinetic Studies: Monitor reaction rates under varying temperatures and reagent concentrations to infer mechanism (e.g., SN1 vs. SN2).
- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled amines to track bond formation/cleavage .
- Computational Modeling: Apply DFT calculations to map energy barriers and transition states for proposed pathways .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
Troubleshooting Steps:
- Purity Check: Re-crystallize the compound or use preparative HPLC to eliminate impurities causing signal splitting .
- Dynamic Effects: Investigate tautomerism or rotational barriers (e.g., using variable-temperature NMR) .
- Cross-Validation: Compare data with structurally analogous compounds (e.g., N-(4-hydroxyphenyl)acetamide derivatives) .
Basic: What analytical techniques are recommended for assessing purity?
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<1%) .
- Melting Point Analysis: Sharp melting points (±2°C) indicate high crystallinity and purity .
Advanced: How to design biological activity studies for antimicrobial or anticancer potential?
Methodology:
- In Vitro Assays: Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion or microbroth dilution (MIC determination) .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target Interaction Studies: Use SPR or fluorescence quenching to measure binding affinity to enzymes (e.g., topoisomerase II) .
Advanced: What are the stability challenges under varying storage conditions?
Findings:
- Hydrolytic Degradation: The formamido group is susceptible to hydrolysis in aqueous solutions (pH < 3 or > 10). Store in anhydrous conditions at 4°C .
- Oxidative Stability: Avoid exposure to strong oxidizers (e.g., H₂O₂) to prevent sulfanyl group oxidation .
Advanced: How can molecular docking predict interactions with biological targets?
Workflow:
- Protein Preparation: Retrieve target structures (e.g., from PDB) and optimize hydrogen bonding networks.
- Ligand Docking: Use AutoDock Vina to simulate binding poses, focusing on formamido and acetamide interactions with active sites .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Basic: What safety protocols are critical during handling?
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 2 irritation) .
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
Advanced: How to optimize solvent/catalyst systems for large-scale synthesis?
Methodology:
- Solvent Screening: Compare yields in DMF, THF, and acetonitrile; DMF often enhances solubility of aromatic intermediates .
- Catalyst Selection: Test palladium or copper catalysts for cross-coupling steps. For example, Pd(OAc)₂ increases Suzuki reaction efficiency .
- DoE Approach: Apply factorial design to evaluate interactions between temperature, catalyst loading, and reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
